molecular formula C13H14N2 B2383044 (3-Methylphenyl)(pyridin-2-yl)methanamine CAS No. 58088-47-4

(3-Methylphenyl)(pyridin-2-yl)methanamine

Cat. No.: B2383044
CAS No.: 58088-47-4
M. Wt: 198.269
InChI Key: WVFDOYUFYUNJTM-UHFFFAOYSA-N
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Description

Overview of Amines in Medicinal Chemistry and Materials Science

Amines, organic compounds characterized by a nitrogen atom with a lone pair of electrons, are fundamental building blocks in the chemical sciences. Their ability to act as both bases and nucleophiles makes them indispensable in organic synthesis. In medicinal chemistry, the amine functional group is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds. aksci.comresearchgate.net Amines' capacity for hydrogen bonding and forming electrostatic interactions is crucial for the binding of drugs to biological targets like enzymes and receptors. aksci.com This prevalence is seen in therapeutic areas ranging from antibiotics and antivirals to anticancer and antidepressant agents. aksci.com

In the realm of materials science, amines are integral to the synthesis of polymers, dyes, and corrosion inhibitors. Their reactivity is harnessed to create complex macromolecular structures with tailored properties. For instance, they are key intermediates in the production of azo dyes, which are widely used in various industries. wikipedia.orgsemanticscholar.org The versatility of amines ensures their continued importance as key intermediates for a multitude of applications in both industrial and pharmaceutical sectors. wikipedia.orgsemanticscholar.org

Significance of Pyridine-Containing Scaffolds in Chemical Biology and Catalysis

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is considered a "privileged scaffold" in medicinal chemistry. This designation stems from its frequent appearance in FDA-approved drugs and natural products, such as certain vitamins and alkaloids. nih.govaksci.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a base, which can improve the solubility and bioavailability of drug molecules. google.com Pyridine derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. google.comresearchgate.net

Beyond their medicinal applications, pyridine-based structures are of paramount importance in catalysis and coordination chemistry. They serve as versatile ligands that can coordinate with a wide range of metal ions, forming stable complexes used in various catalytic transformations. cymitquimica.com The electronic properties of the pyridine ring can be fine-tuned through substitution, allowing for precise control over the catalytic activity of the resulting metal complexes. cymitquimica.com This adaptability has led to their use in asymmetric catalysis and the development of functional nanomaterials. google.com

Research Landscape of (3-Methylphenyl)(pyridin-2-yl)methanamine and its Derivatives

Specific academic research focusing exclusively on the synthesis and application of this compound is limited in publicly available literature. The compound is, however, available commercially as a research chemical, indicating its use as a building block or intermediate in synthetic chemistry. aksci.comaksci.com

The broader class of pyridin-2-yl-methylamine derivatives, to which this compound belongs, has been the subject of investigation in medicinal chemistry. Patent literature describes the synthesis of various derivatives of this class and their potential application as therapeutic agents, particularly for conditions affecting the central nervous system, such as antidepressants and analgesics. google.comgoogle.com The general synthetic approach often involves reductive amination or other C-N bond-forming reactions. google.com

Furthermore, the aryl(pyridin-2-yl)methanamine core is a recognized structural motif in the design of novel bioactive molecules. Research on related structures, such as arylpyridin-2-yl guanidine (B92328) derivatives, has identified inhibitors for nuclear kinases like Mitogen- and Stress-Activated Kinase 1 (MSK1), which are targets for inflammatory diseases. mdpi.com The pyridin-2-ylmethanamine moiety is also a common ligand in coordination chemistry and a precursor for more complex multidentate ligands. wikipedia.orgsemanticscholar.org While detailed findings on this compound itself are not extensively documented, its structural components suggest its potential as an intermediate for creating more complex molecules with diverse biological and chemical activities.

Interactive Data Table for this compound

PropertyValue
IUPAC Name This compound
CAS Number 58088-47-4
Molecular Formula C13H14N2
Molecular Weight 198.26 g/mol
Synonyms (3-methylphenyl)-pyridin-2-ylmethanamine
Purity (Typical) 95% aksci.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methylphenyl)-pyridin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-10-5-4-6-11(9-10)13(14)12-7-2-3-8-15-12/h2-9,13H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFDOYUFYUNJTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C2=CC=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 3 Methylphenyl Pyridin 2 Yl Methanamine Derivatives

Direct Synthesis Routes for (Pyridin-2-yl)methanamine Scaffolds

Direct approaches to the (pyridin-2-yl)methanamine core structure often employ foundational organic reactions, including Grignard reactions and reductive aminations, to efficiently assemble the target molecule.

Grignard Reactions and Subsequent Imine Reduction Strategies

One effective method for synthesizing pyridin-2-yl-methanamine derivatives involves the use of Grignard reagents. These organomagnesium compounds are powerful nucleophiles capable of adding to electrophilic carbons, such as those in nitriles or imines. For instance, the reaction of a pyridyl Grignard reagent with a suitable benzonitrile (B105546) derivative can form an intermediate imine. This imine can then be reduced to the corresponding amine, yielding the desired (pyridin-2-yl)methanamine scaffold. The reduction of the imine is a critical step and can be achieved using various reducing agents, such as sodium borohydride. mdpi.comresearchgate.netresearchgate.net This two-step process, addition followed by reduction, provides a versatile route to a range of substituted derivatives. researchgate.netorganic-chemistry.orgnih.gov

Another variation of this strategy involves the reaction of a Grignard reagent with a pyridine-2-carboxaldehyde to form a secondary alcohol. This alcohol can then be converted to an amine through various chemical transformations. The choice of Grignard reagent and the specific reaction conditions can be tailored to produce a wide array of substituted pyridin-2-yl-methanamine derivatives. researchgate.netorganic-chemistry.orgnih.gov

Reductive Amination Techniques for Pyridin-2-yl-methylamine Derivatives

Reductive amination is a widely utilized and efficient method for the synthesis of amines, including pyridin-2-yl-methylamine derivatives. google.commasterorganicchemistry.comyoutube.com This reaction typically involves the condensation of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. masterorganicchemistry.comyoutube.com In the context of synthesizing (3-Methylphenyl)(pyridin-2-yl)methanamine, this could involve the reaction of 2-pyridinecarboxaldehyde (B72084) with 3-methylaniline, followed by reduction.

A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly common. google.commasterorganicchemistry.comgoogle.com These reagents are favored because they are mild enough not to reduce the starting aldehyde or ketone but are effective at reducing the intermediate iminium ion. masterorganicchemistry.comharvard.edu The reaction is often carried out in a one-pot procedure, making it a convenient and atom-economical approach. youtube.com The choice of solvent and the pH of the reaction medium can be crucial for optimizing the yield and purity of the final product. harvard.edu

ReagentFunctionReference
Sodium Cyanoborohydride (NaBH3CN)Reducing agent for imines google.commasterorganicchemistry.comgoogle.com
Sodium Triacetoxyborohydride (NaBH(OAc)3)Reducing agent for imines masterorganicchemistry.comharvard.edu
Sodium Borohydride (NaBH4)Reducing agent for imines and carbonyls mdpi.comgoogle.com

Role of Cyanohydrins as Intermediates in Reductive Amination

An important variation of the reductive amination technique involves the use of cyanohydrins as intermediates. google.com Cyanohydrins are formed by the reaction of an aldehyde or ketone with a cyanide source, such as hydrogen cyanide (HCN) or sodium cyanide (NaCN). byjus.com These intermediates possess both a hydroxyl and a nitrile group on the same carbon atom.

In the synthesis of pyridin-2-yl-methylamine derivatives, a cyanohydrin derived from a suitable aldehyde can react with a pyridin-2-yl-methylamine in a reductive amination process. google.com The nitrile group of the cyanohydrin is reduced to a primary amine, which then couples with the pyridin-2-yl-methylamine. This method offers an alternative pathway to the desired products and can be advantageous in certain synthetic contexts. The use of cyanohydrins can provide access to derivatives that may be difficult to obtain through direct reductive amination of a carbonyl compound. google.com

Multistep Reaction Pathways for Functionalized Derivatives

To introduce a wider range of functional groups and create more complex derivatives of this compound, multistep reaction pathways are often necessary. These strategies allow for the sequential and controlled modification of the core structure.

Condensation Reactions for Schiff Base Formation involving Pyridyl Moieties

The formation of Schiff bases, or imines, is a fundamental reaction in organic chemistry and serves as a key step in the synthesis of many (pyridin-2-yl)methanamine derivatives. derpharmachemica.comresearchgate.netdergipark.org.trresearchgate.net This reaction involves the condensation of a primary amine with an aldehyde or a ketone. derpharmachemica.comdergipark.org.tr In the context of pyridyl moieties, pyridine-2-carboxaldehyde or a related pyridyl ketone can be reacted with an appropriate aniline (B41778) derivative to form a pyridyl-containing Schiff base. derpharmachemica.comdergipark.org.tr

These Schiff bases are not only important intermediates for reduction to the corresponding saturated amines, but they also exhibit interesting chemical properties and biological activities in their own right. researchgate.netrsc.org The formation of the C=N double bond is typically reversible and is often catalyzed by either acid or base. derpharmachemica.com The resulting Schiff bases can be isolated and characterized or used directly in subsequent reactions.

Reactant 1Reactant 2Product TypeReference
Pyridine-2-carboxaldehydePrimary AminePyridyl Schiff Base derpharmachemica.comdergipark.org.tr
2-AcetylpyridinePrimary AminePyridyl Schiff Base acs.org
Substituted AnilinePyridyl Aldehyde/KetoneAryl Imino Pyridine (B92270) derpharmachemica.comdergipark.org.tr

Displacement Reactions and Sonogashira Coupling for Aryl and Alkyne Incorporations

To introduce further diversity into the this compound structure, displacement reactions and cross-coupling reactions are invaluable tools. For instance, if the pyridine ring or the phenyl ring contains a suitable leaving group, such as a halogen, nucleophilic aromatic substitution can be employed to introduce new functional groups.

More sophisticated methods, such as the Sonogashira coupling, allow for the direct formation of carbon-carbon bonds. wikipedia.orglibretexts.orgscirp.org This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a powerful method for incorporating alkyne moieties into the molecular framework. wikipedia.orglibretexts.orgorganic-chemistry.org For example, a bromo-substituted this compound derivative could be coupled with a variety of terminal alkynes to generate a diverse library of compounds. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orglibretexts.org These advanced synthetic methods significantly expand the range of accessible derivatives, enabling the fine-tuning of the molecule's properties for various applications.

Oxidative Cyclocondensation in the Formation of Imidazopyridine Ligands

The synthesis of imidazo[1,2-a]pyridines, a class of compounds that can be considered derivatives or structural analogs of functionalized (pyridin-2-yl)methanamines, is frequently achieved through oxidative cyclocondensation reactions. nih.govnih.gov This methodology typically involves the reaction of a 2-aminopyridine (B139424) derivative with a ketone or aldehyde, followed by an intramolecular cyclization and oxidation sequence to form the fused bicyclic aromatic system. organic-chemistry.org

A prevalent approach utilizes a copper catalyst, often in the presence of an oxidant such as molecular oxygen (from air), to facilitate the tandem reaction. nih.govorganic-chemistry.org The mechanism is believed to proceed through the initial formation of an imine from the condensation of the 2-aminopyridine and the carbonyl compound. The copper catalyst then promotes an intramolecular C-N bond formation via oxidative cyclization to yield a dihydroimidazopyridine intermediate, which is subsequently oxidized to the aromatic imidazo[1,2-a]pyridine (B132010) product. e3s-conferences.org

For the synthesis of a derivative related to this compound, such as 2-(3-methylphenyl)-imidazo[1,2-a]pyridine, the reaction would involve 2-aminopyridine and a 3-methyl-substituted acetophenone (B1666503) or phenylacetaldehyde. Various catalytic systems have been developed to optimize this transformation, demonstrating broad functional group compatibility. organic-chemistry.org

Table 1: Examples of Catalytic Systems for Oxidative Cyclocondensation

Catalyst/OxidantSubstrate 1Substrate 2Product TypeYield (%)Reference
CuI / Air2-AminopyridineAcetophenone2-Phenylimidazo[1,2-a]pyridineHigh organic-chemistry.org
I₂/CuO2-AminopyridineBenzylamine2-Phenylimidazo[1,2-a]pyridineGood nih.gov
Copper-MOF / Air2-AminopyridineBenzaldehyde2-Phenylimidazo[1,2-a]pyridine92% nih.gov
Flavin / I₂ / Air2-AminopyridineKetone2-Substituted-imidazo[1,2-a]pyridineGood organic-chemistry.org

Multistep Syntheses from Alpha-Haloketones and Pyridine Amines

A classical and robust method for the synthesis of the imidazo[1,2-a]pyridine scaffold is the Tschitschibabin (also spelled Chichibabin) reaction. bio-conferences.org This method involves the condensation of a 2-aminopyridine with an α-haloketone. bio-conferences.org The reaction proceeds in two main stages: first, the nucleophilic nitrogen of the 2-amino group attacks the α-carbon of the ketone, displacing the halide to form an intermediate. This is followed by the nucleophilic attack of the pyridine ring nitrogen onto the carbonyl carbon, leading to cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system. e3s-conferences.org

The initial step is the SN2 reaction between the pyridine nitrogen and the α-haloketone, which forms a pyridinium (B92312) salt intermediate. e3s-conferences.org This intermediate then undergoes an in-situ cyclization to produce the final product. e3s-conferences.org This strategy is highly versatile and allows for the introduction of a wide variety of substituents onto the imidazopyridine core, depending on the choice of the starting 2-aminopyridine and α-haloketone. For instance, reacting 2-aminopyridine with 2-bromo-1-(3-methylphenyl)ethan-1-one would directly lead to the formation of 2-(3-methylphenyl)imidazo[1,2-a]pyridine.

Table 2: Tschitschibabin Synthesis of Imidazo[1,2-a]pyridine Derivatives

Pyridine AmineAlpha-HaloketoneProductConditionsReference
2-AminopyridineBromoacetaldehydeImidazo[1,2-a]pyridine150-200 °C, sealed tube bio-conferences.org
2-AminopyridineSubstituted Bromoacetophenones2-Aryl-imidazo[1,2-a]pyridinesMicrowave, CH₃COONH₄ e3s-conferences.org
2-Aminopyridineα-ChloroketonesSubstituted Imidazo[1,2-a]pyridinesVarious bio-conferences.org

Stereochemical Considerations in the Synthesis of Methanamine Derivatives

The central carbon atom in this compound, bonded to the phenyl ring, the pyridine ring, a nitrogen atom, and a hydrogen atom, is a stereocenter. Consequently, the molecule is chiral and can exist as a pair of enantiomers. The synthesis of such chiral amines requires careful consideration of stereochemistry.

Strategies for Achieving and Maintaining Specific Stereochemistry

The enantioselective synthesis of chiral diarylmethanamines can be achieved through several strategic approaches. A primary method is the asymmetric reduction of a prochiral imine precursor, in this case, (3-methylphenyl)(pyridin-2-yl)methanimine. This can be accomplished using chiral catalysts that facilitate the stereoselective addition of a hydride to one face of the C=N double bond.

One effective strategy involves the use of a chiral auxiliary on the imine nitrogen. The N-p-toluenesulfinyl group, pioneered by Davis, is a well-established chiral auxiliary that directs the diastereoselective reduction of the ketimine. unito.it The resulting N-sulfinyl amine can then be readily cleaved under mild acidic conditions to afford the free chiral primary amine with high enantiomeric purity. unito.it

Alternatively, catalytic asymmetric methods employ a chiral catalyst with an achiral reducing agent. These include transition-metal catalysts with chiral ligands (e.g., based on rhodium, ruthenium, or iridium) for asymmetric hydrogenation or transfer hydrogenation. youtube.commdpi.com Organocatalysis, using chiral phosphoric acids or other small molecules, has also emerged as a powerful tool for the enantioselective reduction of imines or for related reactions like asymmetric Friedel-Crafts reactions to construct the chiral center. nih.gov

Table 3: Selected Strategies for Asymmetric Amine Synthesis

MethodCatalyst/AuxiliarySubstrate TypeKey FeatureReference
Auxiliary-Controlled ReductionN-p-toluenesulfinyl2-Pyridyl KetimineHigh diastereoselectivity, auxiliary is removable unito.it
Asymmetric Transfer HydrogenationChiral Ruthenium ComplexImineUses common hydrogen sources like isopropanol mdpi.com
Organocatalytic ReactionChiral Phosphoric AcidN-Acyl ImineMetal-free, mild conditions nih.gov
Asymmetric HydrogenationChiral Iridium-BoQPhos ComplexPyridinium SaltDirect reduction of activated pyridine ring nih.gov

Analysis of Racemization during Synthetic Sequences

The stereochemical integrity of chiral benzylic amines such as this compound can be compromised by racemization, particularly under certain reaction conditions. Racemization is the process by which an enantiomerically pure or enriched sample converts into a 1:1 mixture of both enantiomers (a racemate). rsc.org

The primary mechanism for racemization in this class of compounds involves the abstraction of the proton at the stereogenic center. nih.gov This benzylic proton is rendered acidic by the adjacent phenyl and pyridyl rings, which can stabilize the resulting carbanion intermediate through resonance. The formation of this planar, achiral carbanion allows for re-protonation to occur from either face with equal probability, leading to a loss of stereochemical information. nih.gov

Factors that promote this pathway and increase the risk of racemization include:

Basic Conditions: The presence of a base can facilitate the deprotonation of the benzylic C-H bond.

Elevated Temperatures: Higher temperatures can provide the necessary energy to overcome the activation barrier for proton abstraction.

Metal Catalysts: Certain transition metal complexes can catalyze racemization by reversibly activating the C-H bond, leading to the formation of achiral intermediates like imine complexes. rsc.org

Oxidative Conditions: Reversible oxidation to the corresponding achiral imine, followed by non-selective reduction, can also lead to racemization. researchgate.net

Therefore, synthetic steps involving chiral this compound derivatives must be carefully designed to avoid harsh basic conditions or prolonged exposure to high temperatures to maintain enantiomeric purity.

Advanced Synthetic Control and Optimization

Application of Metal Salts to Control Side Reactions

In the synthesis of pyridine-containing molecules and their derivatives, metal salts play a crucial role beyond being simple catalysts; they are often employed to enhance selectivity, control reactivity, and suppress unwanted side reactions. merckmillipore.com Their application provides a higher degree of control over complex transformations.

Metal salts frequently function as Lewis acids. digitellinc.com In reactions involving pyridines, the lone pair on the nitrogen atom can coordinate to the Lewis acidic metal center. researchgate.net This coordination activates the pyridine ring, making it more susceptible to nucleophilic attack, which can be a desired pathway. However, it can also deactivate the pyridine as a nucleophile. By carefully choosing the metal salt (e.g., ZnCl₂, Bi(OTf)₃, Sc(OTf)₃), chemists can tune the electronic properties of the substrate to favor a specific reaction pathway over another. bio-conferences.orgdigitellinc.comnih.gov For example, Lewis acid activation can enhance the rate of conjugate additions to vinylpyridines while minimizing polymerization. core.ac.uk

In multicomponent reactions, such as the A³ coupling to form propargylamines, metal salts like Cu(I), Ag(I), or Au(I) are essential for activating the terminal alkyne. encyclopedia.pub This activation facilitates the formation of a metal acetylide, which then attacks an in-situ formed iminium ion. The choice of metal salt can influence the reaction rate and prevent side reactions such as the homocoupling of the alkyne. encyclopedia.pub Similarly, in cross-coupling reactions, high-purity metal salts like Pd(OAc)₂ are used as catalyst precursors, where their purity is critical for achieving reproducible results and avoiding catalyst deactivation. merckmillipore.com The use of specific metal salts can also prevent common side reactions in amine synthesis, such as over-alkylation, by modifying the reactivity of the amine or the alkylating agent. researchgate.net

Table 4: Role of Metal Salts in Synthetic Control

Metal SaltReaction TypeFunctionOutcomeReference
Bismuth(III) SaltsLewis Acid CatalysisActivation of carbonyls/iminesIncreased reaction rates, controlled pathways digitellinc.com
CuBr / RuCl₃A³ CouplingAlkyne and imine activationFormation of propargylamines, prevents side reactions encyclopedia.pub
ZnCl₂Nucleophilic Aromatic SubstitutionLewis acid activation of halopyridinesFacilitates amination, improves yield researchgate.net
Pd(OAc)₂Cross-CouplingCatalyst precursorControlled C-C or C-N bond formation merckmillipore.com
Co²⁺, Fe³⁺ (in Zeolites)Pyridine SynthesisModify catalyst acidityImprove selectivity towards desired pyridine product researchgate.net

Purity Assessment and Characterization Methods in Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives necessitates rigorous purification and characterization to ensure the identity, purity, and structural integrity of the final products. A combination of chromatographic and spectroscopic techniques is typically employed to achieve and verify the desired chemical entity. These methods are crucial for removing unreacted starting materials, byproducts, and other impurities, as well as for unequivocally confirming the molecular structure of the synthesized compounds.

The purity of this compound and its analogs is commonly assessed using chromatographic techniques such as thin-layer chromatography (TLC) for routine reaction monitoring and high-performance liquid chromatography (HPLC) for quantitative purity determination. For the structural elucidation and characterization, a suite of spectroscopic methods is utilized, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. In many research settings, elemental analysis is also performed to confirm the empirical formula of the newly synthesized compounds.

Chromatographic Methods

High-performance liquid chromatography is a cornerstone for the final purity assessment of this compound derivatives. Reversed-phase HPLC (RP-HPLC) is frequently the method of choice, often employing a C18 stationary phase. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Gradient elution is commonly used to ensure the separation of compounds with a range of polarities. Detection is most often carried out using a UV detector, set at a wavelength where the aromatic and pyridinyl chromophores exhibit strong absorbance. Purity levels are determined by the peak area percentage of the main component in the chromatogram. For some derivatives, purities exceeding 95% are often reported in synthetic studies.

Thin-layer chromatography is an indispensable tool for monitoring the progress of the synthesis. It allows for a rapid qualitative assessment of the presence of starting materials, intermediates, and the final product. Silica gel plates are typically used as the stationary phase, with a variety of solvent systems (eluents) tailored to the polarity of the specific derivative. Visualization is commonly achieved under UV light, which reveals the UV-active spots of the aromatic compounds.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful techniques for the structural characterization of this compound and its derivatives. The ¹H NMR spectrum provides detailed information about the electronic environment of the protons, their multiplicity (splitting patterns), and their proximity to neighboring protons. The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be employed for more complex structures to establish the connectivity between protons and carbons.

¹H NMR Spectral Data of a Representative Analog

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H 7.26 - 7.16 m
Aromatic-H 6.96 t 8.0
Aromatic-H 6.59 - 6.53 m
Aromatic-H 6.50 t 2.0
Aromatic-H 6.40 d 8.0
-CH₂- 4.22 s

¹³C NMR Spectral Data of a Representative Analog

Carbon Chemical Shift (δ, ppm)
Aromatic C 149.45
Aromatic C 138.96
Aromatic C 135.16
Aromatic C 130.41
Aromatic C 128.90
Aromatic C 127.63
Aromatic C 117.53
Aromatic C 112.73
Aromatic C 111.32

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain insights into its fragmentation pattern. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to confirm the molecular formula. For this compound (C₁₃H₁₄N₂), the predicted monoisotopic mass is 198.1157 g/mol . Electrospray ionization (ESI) is a common ionization technique for this class of compounds, and the protonated molecule [M+H]⁺ is often observed.

Predicted Mass Spectrometry Data for this compound

Adduct m/z
[M+H]⁺ 199.1230

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the presence of key functional groups in the molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for N-H stretching of the amine group, C-H stretching of the aromatic and methyl groups, and C=C and C=N stretching vibrations of the phenyl and pyridine rings.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. This data is used to experimentally verify the empirical formula of the synthesized molecule. The calculated elemental composition for C₁₃H₁₄N₂ is C, 78.75%; H, 7.12%; and N, 14.13%. Experimental values that are in close agreement with these calculated percentages provide strong evidence for the purity and correct elemental composition of the compound.

Coordination Chemistry and Ligand Applications of 3 Methylphenyl Pyridin 2 Yl Methanamine Analogues

Formation and Characterization of Metal Complexes

The synthesis and characterization of metal complexes with (3-Methylphenyl)(pyridin-2-yl)methanamine analogues have been explored with various transition metals, revealing a rich and diverse coordination chemistry.

Organonickel(II) Complexes with N-Aryl-1-(pyridin-2-yl)methanimine Ligands

A series of organonickel(II) complexes with the general formula [(R-PyMA)Ni(Mes)X] have been synthesized, where R-PyMA represents N-aryl-1-(pyridin-2-yl)methanimine ligands, Mes is 2,4,6-trimethylphenyl, and X can be a halide (F, Cl, Br, or I). acs.orgacs.orgnih.gov These complexes are typically obtained as mixtures of cis and trans isomers, with the specific isomer depending on the nature of the PyMA ligand and the halide. acs.orgacs.orgnih.gov The synthesis of complexes with bromide or chloride is often achieved directly from trans-[(PPh₃)₂Ni(Mes)X] precursors, while fluoride (B91410) or iodide derivatives are prepared through halide exchange reactions from the corresponding bromide complex. acs.orgacs.orgnih.gov

Detailed investigations using spectroscopic methods, electrochemistry, and X-ray diffraction have provided insights into the stereochemistry and electronic properties of these complexes. acs.orgnih.govresearchgate.net Density functional theory (DFT) calculations have been employed to understand the preference for the sterically favored cis isomers and to investigate potential intermediates in the isomerization process. acs.orgacs.orgnih.gov The electronic behavior of these unsymmetrical PyMA ligands is notable as it combines features of both 2,2′-bipyridine (bpy) and N,N-diaryl-1,4-diaza-1,3-butadiene (DAB) ligands. acs.orgresearchgate.net The metal-to-ligand charge-transfer (MLCT) absorptions are sensitive to the substituents on the aryl ring of the ligand but are largely unaffected by the nature of the halide. acs.orgacs.orgnih.gov

Complex FormulaLigand (R-PyMA)Halide (X)Isomeric FormSynthesis Precursor
[(R-PyMA)Ni(Mes)X]N-aryl-1-(pyridin-2-yl)methanimineF, Cl, Br, Icis/trans mixture or pure cistrans-[(PPh₃)₂Ni(Mes)X] (for X = Cl, Br)
[(PyMA)Ni(Mes)F]N-phenyl-1-(pyridin-2-yl)methanimineFNot specified[(PyMA)Ni(Mes)Br]
[(PyMA)Ni(Mes)I]N-phenyl-1-(pyridin-2-yl)methanimineINot specified[(PyMA)Ni(Mes)Br]

Ruthenium(II) Complexes Incorporating Pyridyl-Based Methanimine (B1209239) Ligands

Ruthenium(II) complexes incorporating pyridyl-based ligands have been extensively studied, often exhibiting a "three-leg piano-stool" geometry when coordinated with an arene ligand. nih.gov While specific research on this compound with ruthenium is less documented, the coordination principles can be inferred from analogues. For instance, ruthenium(II)-arene complexes with the general formula [(η⁶-p-cymene)Ru(L)Cl₂], where L is a functionalized pyridine (B92270), have been synthesized and characterized. nih.govnih.gov The coordination of the pyridyl nitrogen to the ruthenium center is a common feature. nih.gov In cases of potentially bidentate ligands containing a pyridine and another donor group, they often act as monodentate ligands through the pyridine nitrogen. nih.gov The synthesis of these complexes typically involves the reaction of [Ru(η⁶-p-cymene)Cl₂]₂ with the respective pyridyl ligand. nih.gov Characterization is carried out using elemental analysis, mass spectrometry, IR, and NMR spectroscopy. nih.gov

Complex FormulaLigand (L)Metal CenterKey Structural Feature
[(η⁶-p-cymene)Ru(L)Cl₂]Functionalized PyridinesRu(II)"Three-leg piano-stool" geometry
[Ru(p-cymene)Cl₂(2ampy)]2-aminomethylpyridineRu(II)Monodentate coordination via pyridine-N
[Ru(p-cymene)Cl₂(4ampy)]4-aminomethylpyridineRu(II)Monodentate coordination via pyridine-N

Mononuclear Copper(II) Complexes with Bis(pyridin-2-yl)methanamine Ligands

Mononuclear copper(II) complexes have been successfully synthesized using N-substituted bis(pyridin-2-ylmethyl)amine derivatives. researchgate.net The reaction of copper(II) chloride with N-(pyridin-2-ylmethyl)aniline and its derivatives in methanol (B129727) yields complexes with varying nuclearity, including mononuclear species. researchgate.net A mononuclear complex, [CuLcCl₂], where Lc is a derivative of N-(pyridin-2-ylmethyl)aniline, has been shown by X-ray crystallography to possess a distorted square planar geometry around the copper(II) center. researchgate.net Another example is a mononuclear copper(II) complex, [Cu(C₇H₅O₃)(HCO₂)(C₁₀H₉N₃)], which incorporates 2,2′-dipyridylamine. In this complex, the Cu(II) ion is in a square-pyramidal environment, coordinated to two pyridine nitrogen atoms from the chelating dipyridylamine ligand. nih.gov The synthesis of such complexes is generally straightforward, involving the reaction of a copper(II) salt with the ligand in a suitable solvent. inorgchemres.orginorgchemres.org

Complex FormulaLigandMetal CenterCoordination Geometry
[CuLcCl₂]N-(pyridin-2-ylmethyl)aniline derivativeCu(II)Distorted square planar
[Cu(C₇H₅O₃)(HCO₂)(C₁₀H₉N₃)]2,2'-dipyridylamineCu(II)Square-pyramidal
[LCuX₂] (X = Br or Cl)N-(pyridin-2-ylmethyl)butan-2-amineCu(II)Distorted square planar

Manganese(II) Complexes with Pyridyl-Imidazopyridine Ligands

The coordination chemistry of manganese(II) with pyridine-containing ligands is well-established, often resulting in complexes with interesting structural and magnetic properties. nih.gov While specific studies on pyridyl-imidazopyridine ligands with manganese(II) are not detailed in the provided context, the general principles of coordination can be discussed. Manganese(II) complexes with mixed ligands, including pyridine derivatives, have been synthesized and characterized. rsc.orgnih.gov For example, manganese(II) coordination polymers have been formed using azide (B81097) and 4-(4-pyridyl)benzoic acid N-oxide, demonstrating the versatility of pyridyl-based ligands in constructing extended structures. nih.gov In discrete manganese(II) complexes, the coordination environment is often octahedral, with the pyridyl ligands occupying coordination sites. nih.gov The formation of these complexes typically involves the reaction of a manganese(II) salt with the pyridyl-containing ligand in a suitable solvent. rsc.org

Complex TypeLigand TypeMetal CenterCommon Coordination Geometry
Coordination Polymer4-(4-pyridyl)benzoic acid N-oxide, AzideMn(II)Octahedral
Mononuclear ComplexPyridine, NSAIDMn(II)Distorted Octahedral
Simple ComplexPyridine, 3-Methylpyridine, 4-MethylpyridineMn(II)Not specified

Ligand Design Principles and Coordination Modes

The design of ligands is crucial in dictating the structure, reactivity, and properties of the resulting metal complexes. For ligands analogous to this compound, the arrangement of donor atoms and the steric and electronic properties of the ligand backbone are key considerations.

Bidentate N-Ligand Architectures and Chelation Properties

N-Aryl-1-(pyridin-2-yl)methanimine ligands are classic examples of bidentate N-ligands. acs.orgresearchgate.net They possess two nitrogen donor atoms, one from the pyridine ring and one from the imine group, which can coordinate to a metal center to form a stable five-membered chelate ring. nih.gov This chelation enhances the stability of the resulting complex, a phenomenon known as the chelate effect. The bidentate coordination of these ligands has been confirmed in various organonickel(II) and ruthenium(II) complexes. acs.orgnih.gov The specific substituents on the aryl group of the methanimine ligand can be varied to fine-tune the steric and electronic properties of the ligand, which in turn influences the properties of the metal complex. acs.orgacs.orgnih.gov For instance, bulky substituents can enforce a specific stereochemistry around the metal center. The flexibility of the bond between the pyridine ring and the imine carbon allows for some conformational freedom, which can accommodate the geometric preferences of different metal ions.

Influence of Ligand Substituents on Electronic Structure and Redox Activities of Complexes

The electronic structure and redox properties of metal complexes are intricately linked to the nature of the ligands coordinated to the metal center. In analogues of this compound, modifications to the ligand framework can significantly alter the electronic environment of the metal, thereby influencing the redox potentials and the nature of electron transfer processes.

Substituents on the ligand can exert their influence through both inductive and resonance effects. Electron-donating groups, for instance, increase the electron density on the metal center, which can stabilize higher oxidation states and lower the redox potentials. Conversely, electron-withdrawing groups decrease electron density, making the metal center more electrophilic and raising the redox potentials. cornell.edu

In a study on iron complexes with nitrogenous chelates, it was found that substituting pyridyl groups with imine groups can increase reduction potentials in higher charge states due to the inferior σ-donating properties of imines. acs.org This substitution can lead to greater energy density in applications like redox flow batteries. acs.org Theoretical calculations have suggested that the reduction potentials and ligand-based redox activity of such substituted N-heterocyclic iron compounds can be maintained across a range of charge states. nih.gov

The following table summarizes the general effects of ligand substituents on the electronic properties of metal complexes:

Substituent TypeElectronic EffectImpact on Metal CenterEffect on Redox Potential
Electron-DonatingIncreases electron density on the ligandIncreases electron density, making it more nucleophilicLowers (makes more negative)
Electron-WithdrawingDecreases electron density on the ligandDecreases electron density, making it more electrophilicRaises (makes more positive)

Stereochemistry and Geometrical Arrangement in Metal-Ligand Coordination (e.g., Piano Stool Geometry, N-Ru-N Bond Angles)

The spatial arrangement of ligands around a metal center, or stereochemistry, is a critical factor that influences the reactivity and properties of coordination complexes. For half-sandwich ruthenium(II) complexes, a common and well-studied geometry is the "piano-stool" arrangement. nih.govrsc.orgresearchgate.net In this configuration, an η⁶-arene ligand occupies one face of the coordination sphere, akin to the seat of a piano stool, while other ligands form the "legs".

The specific bond angles and distances within these complexes are dictated by the nature of the ligands and the metal center. For instance, in a series of piano-stool ruthenium(II) complexes, the centroid-to-metal distance was found to be in the range of 1.69 to 1.72 Å. nih.gov The bond lengths between ruthenium and other coordinated atoms, such as phosphorus and chlorine, are also well-defined, with Ru-P lengths around 2.39–2.41 Å and Ru-Cl distances of approximately 2.40–2.43 Å. nih.gov

The introduction of bidentate ligands, such as analogues of this compound, which can form a chelate ring with the metal, imposes further geometric constraints. The N-Ru-N bond angle in such a chelate is a key parameter. For example, in a ruthenium complex with an isatin (B1672199) Schiff base ligand, the N1-Ru1-N2 bond angle was found to be 76.5(3)°. acs.org This deviation from the ideal 90° angle in an octahedral geometry is due to the strain of the five- or six-membered chelate ring.

The table below presents selected structural data for representative piano-stool ruthenium(II) complexes, illustrating the typical bond lengths and angles.

Complex FeatureTypical Value/RangeReference
Centroid to Metal Distance (Å)1.69 - 1.72 nih.gov
Ru-P Bond Length (Å)2.39 - 2.41 nih.gov
Ru-Cl Bond Length (Å)2.40 - 2.43 nih.gov
N-Ru-N Bond Angle (°) in a Chelate~76.5 acs.org

Catalytic Applications of Metal-Ligand Systems

Application in Nickel-Catalyzed Cross-Coupling Reactions

Nickel-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The ligands coordinated to the nickel center play a pivotal role in modulating the catalyst's activity, selectivity, and functional group tolerance. Ligands analogous to this compound, which feature nitrogen donor atoms, have been employed in various nickel-catalyzed transformations.

These N-ligands can stabilize the nickel catalyst in different oxidation states and facilitate key elementary steps in the catalytic cycle, such as oxidative addition and reductive elimination. For instance, tridentate nitrogen ligands, like terpyridine, have been shown to be effective in nickel-catalyzed cross-coupling reactions. mdpi.com

A significant area of application is the cross-coupling of alkyl halides. Nickel complexes with nitrogen-based pincer ligands, such as "Nickamine," have proven to be highly efficient for the cross-coupling of non-activated alkyl halides, which are challenging substrates for traditional palladium catalysts. researchgate.net The success of these catalysts is attributed to their ability to mediate single-electron transfer pathways. researchgate.net

Recent advancements have focused on the use of pyridinium (B92312) salts, derived from primary amines, as alkylating agents in reductive cross-coupling reactions with aryl halides. nih.gov This approach, utilizing a nickel catalyst, offers a broad substrate scope and tolerates a wide range of functional groups due to the mild reaction conditions. nih.gov Density functional theory (DFT) calculations have been employed to elucidate the catalytic cycle, suggesting the involvement of a Ni(0) active species that undergoes oxidative addition with the aryl halide. nih.gov

The table below provides a general overview of the types of nickel-catalyzed cross-coupling reactions where ligands with nitrogen donors are beneficial.

Reaction TypeCoupling PartnersRole of N-Ligand
Suzuki-Miyaura CouplingAryl/Alkyl Halides and Boronic Acids/EstersStabilizes Ni catalyst, promotes transmetalation
Reductive Cross-Electrophile CouplingAlkylpyridinium Salts and Aryl HalidesFacilitates single-electron transfer, enables use of mild conditions
Deaminative Reductive CouplingAlkylpyridinium Salts and Activated Carboxylic AcidsOvercomes limitations of previous methods, broad functional group tolerance

Mimicry of Dioxygenase Enzymes for Oxygenative Ring-Opening Reactions

Dioxygenase enzymes play a crucial role in biological systems by catalyzing the incorporation of molecular oxygen into organic substrates, often leading to the cleavage of aromatic rings. nih.gov The active sites of these enzymes typically feature a non-heme iron center coordinated by nitrogen and/or oxygen donor ligands. nih.gov Synthetic metal complexes with ligands that mimic the coordination environment of these enzymes can serve as functional models to study their mechanism and to develop catalysts for selective oxidation reactions.

Iron complexes with N/O ligands have been developed to mimic the activity of catechol dioxygenases, which catalyze the oxidative cleavage of aromatic rings. nih.gov The electronic effects of the substituents on the ligand can modulate the Lewis acidity of the iron center, which in turn affects its ability to activate dioxygen and enhances the catalytic activity of the biomimetic complex. nih.gov

The architecture of the ligand and the resulting geometry of the complex are critical for substrate binding and determining the reaction pathway. For instance, the ability of the substrate to bind in a monodentate or bidentate fashion can influence whether the reaction proceeds through an intradiol or extradiol cleavage mechanism. nih.gov

In one example, a non-heme iron(II) complex was shown to mimic the activity of gentisate-1,2-dioxygenase by oxidatively cleaving the aromatic ring of a coordinated substrate with the incorporation of both oxygen atoms from molecular oxygen. researchgate.net This demonstrates the potential of using bio-inspired metal complexes with carefully designed ligands to perform challenging chemical transformations.

The following table summarizes key aspects of dioxygenase mimicry using metal complexes with nitrogen-containing ligands.

Enzyme MimickedMetal CenterLigand FeaturesCatalytic Reaction
Catechol DioxygenasesIron (Fe)N/O donor sets, tunable electronic propertiesOxidative cleavage of catechol-type substrates
Gentisate-1,2-DioxygenaseIron (Fe)Mimics the 2-His-1-carboxylate facial triadOxygenative ring-opening of gentisate analogues

Biological Activity and Structure Activity Relationship Sar Studies of 3 Methylphenyl Pyridin 2 Yl Methanamine Derivatives

Enzyme Inhibition and Target Engagement Studies

Inhibition of Insulin-Regulated Aminopeptidase (IRAP) and Mode of Action

Insulin-Regulated Aminopeptidase (IRAP), a zinc-dependent M1 aminopeptidase, has garnered attention as a therapeutic target for various conditions, including cognitive and neurodegenerative disorders. frontiersin.org The inhibition of IRAP is thought to enhance memory by modulating the levels of certain neuropeptides in the brain. frontiersin.org While direct studies on (3-Methylphenyl)(pyridin-2-yl)methanamine as an IRAP inhibitor are not extensively documented in publicly available research, the broader class of small molecule inhibitors provides insights into the structural requirements for IRAP engagement.

Early IRAP inhibitors were often peptide-based, mimicking endogenous ligands like Angiotensin IV. wikipedia.org However, the focus has shifted towards developing non-peptidic, small-molecule inhibitors with better pharmacokinetic properties. diva-portal.org Among these, compounds featuring heterocyclic scaffolds, such as benzopyrans, have shown promise. wikipedia.orgresearchgate.net These molecules typically interact with the zinc cation in the catalytic site of the enzyme. wikipedia.org

Compound ClassKey Structural FeaturesGeneral Activity
PeptidomimeticsAnalogs of Angiotensin IVPotent but often poor pharmacokinetics
Benzopyran derivativesInteract with the catalytic zinc cationNanomolar affinity
Aryl sulfonamidesIdentified through library screeningMicromolar affinity
Spiro-oxindole dihydroquinazolinesUncompetitive inhibitionSub-µM affinity

Inhibition of Mycobacterial ATP Synthase for Anti-Tubercular Activity

The F1Fo ATP synthase is a critical enzyme for energy production in Mycobacterium tuberculosis (Mtb) and has been validated as a key target for anti-tubercular drugs. nih.govpatsnap.com The diarylquinoline drug bedaquiline (B32110), which targets the c-subunit of the ATP synthase, is a prominent example of a clinically approved inhibitor of this enzyme. patsnap.comresearchgate.net This has spurred research into other heterocyclic compounds that could also inhibit mycobacterial ATP synthase. nih.gov

While direct inhibition of ATP synthase by this compound has not been specifically reported, the development of 3,5-dialkoxypyridine analogs, such as sudapyridine, demonstrates the potential of pyridine-containing scaffolds as potent Mtb F1Fo-ATP synthase inhibitors. nih.gov Structure-activity relationship studies on bedaquiline analogs have shown that modifications to the quinoline (B57606) core, including replacement with pyridine (B92270) rings, can maintain or even improve anti-tubercular activity. The key to their mechanism is the disruption of the proton gradient across the bacterial cell membrane, which is essential for ATP synthesis. patsnap.com

Research on phenyl-2-methoxy-pyridine derivatives has identified compounds with excellent in vitro and in vivo anti-mycobacterial properties. nih.gov The SAR studies in this class of compounds highlight the importance of substitutions on the phenyl and pyridine rings for optimizing potency and pharmacokinetic profiles. For instance, substitutions at the 4-position of the phenyl ring were found to be equipotent to bedaquiline in certain assays. nih.gov This suggests that the this compound scaffold possesses features that could be explored for the development of novel ATP synthase inhibitors.

Inhibition of Mycobacterial Membrane Protein Large 3 (MmpL3) by Pyridine-2-methylamine Compounds

The Mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter responsible for exporting mycolic acid precursors, which are vital components of the mycobacterial cell wall. nih.govucsd.edu This makes MmpL3 a highly attractive target for new anti-tuberculosis agents. nih.gov A series of pyridine-2-methylamine derivatives, which are structurally very similar to this compound, have been identified as potent MmpL3 inhibitors. researchgate.netnih.gov

A structure-based drug design approach led to the discovery of a lead compound within this series that demonstrated high potency against the Mtb H37Rv strain (MIC = 0.016 μg/mL) and clinically isolated multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.govnih.gov The proposed binding mode involves the pyridine-2-methylamine skeleton fitting into the active pocket of MmpL3. nih.gov The nitrogen atom of the amine and the pyridine ring are thought to form crucial hydrogen bonds and π-π stacking interactions with key residues in the protein. nih.gov

Extensive SAR studies on this class of compounds have revealed that antitubercular activity is positively correlated with the lipophilicity (cLogP) of the molecule. nih.gov Modifications to the substituents on both the phenyl and pyridine rings, as well as the amine linker, have been explored to optimize activity. For example, compounds with an isopropyl group at a specific position showed better activity, likely due to better occupation of a hydrophobic pocket in the MmpL3 protein. nih.gov The potent activity of these derivatives underscores the potential of the this compound scaffold as a foundation for developing novel MmpL3 inhibitors.

Compound IDModificationMIC (μg/mL) against Mtb H37RvcLogP
21Pyridine-2-methylamine-4-aryl0.5-1-
25Pyridine-3-methylamine-5-aryl0.5-1-
30Oxazole-2-aryl-4-methylamine0.5-1-
62Optimized lead compound0.016>6.8

Antimicrobial Research of Pyridine-Containing Compounds

The pyridine scaffold is a common motif in a wide range of biologically active molecules, including many with antimicrobial properties. nih.govnih.gov Its presence can influence factors like water solubility and the ability to interact with biological targets. nih.gov

Investigation of Antibacterial Activity against Gram-Positive Bacteria

Numerous studies have explored the antibacterial potential of pyridine derivatives against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis. nih.govnih.govmdpi.com For instance, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives exhibited strong antibacterial activity, comparable to the antibiotic linezolid, against several Gram-positive strains. nih.govfrontiersin.org

The structure-activity relationships of these compounds revealed that the introduction of a fluorine atom into the structure significantly enhanced antibacterial activity. nih.gov Modifications to the side chains of the oxazolidinone and pyridine rings were systematically investigated to optimize potency. nih.govfrontiersin.org In another study, certain N-sulfonyl aminopyridines containing a benzothiazole (B30560) or benzimidazole (B57391) ring showed excellent antimicrobial potential, with some compounds displaying a greater inhibition zone against Staphylococcus aureus than ampicillin. nih.gov These findings suggest that the pyridine ring, when incorporated into larger, more complex structures with appropriate functional groups, can be a key component for potent antibacterial activity against Gram-positive organisms. The this compound structure contains a pyridine ring and a lipophilic phenyl group, which are features often associated with antibacterial activity. bohrium.com

Research on Antifungal Activity

The pyridine nucleus is also a constituent of many compounds with antifungal properties. nih.govresearchgate.net Research has shown that pyridine derivatives can be effective against clinically relevant fungi like Candida albicans and Aspergillus niger. researchgate.netmdpi.com For example, a series of nicotinic acid benzylidene hydrazide derivatives, where substituents like nitro and dimethoxy groups were present, showed significant antifungal activity, in some cases comparable to the standard drug fluconazole. nih.gov

In another study, a pyridine derivative was found to have strong antifungal effectiveness against Candida albicans, comparable to the conventional drug Diflucan. gkyj-aes-20963246.com The SAR of pyrazolo[3,4-b]pyridines revealed a correlation between antifungal activity, higher lipophilicity (log P), and a lower dipole moment. nih.gov Specifically, substitutions on a phenyl ring attached to the pyridine system influenced the activity against C. albicans. nih.gov Furthermore, some pyridine derivatives containing an imidazo[2,1-b] researchgate.netnih.govnih.govthiadiazole moiety have also demonstrated antifungal activity equivalent to fluconazole. nih.govjuit.ac.in These studies indicate that the antifungal potential of pyridine-containing compounds can be finely tuned through chemical modification, suggesting that derivatives of this compound could also be explored for such activities.

Efficacy against Drug-Resistant Strains of Mycobacterium tuberculosis

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M.tb) presents a formidable challenge to global tuberculosis control efforts. nih.govmdpi.com This has spurred research into novel chemical scaffolds capable of overcoming existing resistance mechanisms. Derivatives of pyridin-2-yl)methanamine have emerged as a promising class of compounds with significant activity against these resilient strains. nih.govnih.gov

One notable study identified pyridine-2-methylamine derivatives as potent inhibitors of the essential M.tb protein MmpL3 (Mycobacterial membrane protein Large 3). nih.gov A lead compound from this series, compound 62 (8-((4-(biphenyl-4-yl)pyridin-2-yl)methyl)-8-azaspiro[4.5]decane), demonstrated exceptional potency not only against the standard H37Rv strain of M.tb (Minimum Inhibitory Concentration [MIC] = 0.016 μg/mL) but also against clinically isolated MDR and XDR strains, with MIC values ranging from 0.0039 to 0.0625 μg/mL. nih.gov This indicates that the mechanism of action, likely targeting MmpL3, is effective against strains that are resistant to conventional first- and second-line drugs. nih.gov

Further research into other pyridine-based structures has reinforced their potential. A series of 3,5-disubstituted pyridine derivatives also showed potent activity against drug-resistant M.tb clinical isolates. nih.gov For instance, compound 24 from this series was found to inhibit a multidrug-resistant clinical isolate of M.tb at a concentration of 6.25 μg/ml. nih.gov The consistent efficacy of pyridine-containing molecules across different studies underscores their value as a core structure for developing new antitubercular agents to combat the threat of drug resistance. researchgate.net The development of such novel agents is critical, as resistance to even newer drugs like bedaquiline has begun to emerge in high-burden countries. nih.gov

Inhibition of Biofilm Formation in Bacterial Systems

Bacterial biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which adhere to surfaces and are notoriously resistant to conventional antibiotics. nih.gov The ability to inhibit biofilm formation is a key virulence-targeting strategy that can render bacteria more susceptible to antimicrobial agents and host immune responses. nih.govmdpi.com

Derivatives of the pyridine scaffold have shown promise in this area. Studies on 2,4-disubstituted pyridine derivatives revealed that they are not only effective against intracellular M.tb but also against biofilm-forming tubercle bacilli. frontiersin.org This dual activity is particularly advantageous, as M.tb can exist in biofilm-like structures within the host, contributing to its persistence. Another study on imidazole-thiosemicarbazide derivatives noted that a lead compound could inhibit the formation of mycobacterial biofilms, reducing bacterial viability by approximately 90%. frontiersin.org

While not direct this compound analogues, other pyridine-containing compounds have also demonstrated broad-spectrum antibiofilm capabilities. A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives exhibited universal antibiofilm activity, with one compound showing significant, concentration-dependent inhibition of S. pneumoniae biofilm formation at concentrations as low as 1/32 of its MIC value. nih.gov This suggests that the inhibitory effect on biofilm formation is a distinct mechanism and not merely a consequence of bactericidal activity. nih.gov These findings highlight the potential of the pyridine moiety to be incorporated into structures designed to disrupt bacterial communities, a crucial strategy in combating persistent and chronic infections. nih.govfrontiersin.org

Structure-Activity Relationship (SAR) Methodologies and Insights

Comprehensive Evaluation of Substituent Patterns on Biological Efficacy

Systematic investigation into the structure-activity relationships (SAR) of (pyridin-2-yl)methanamine derivatives has yielded critical insights into the features required for potent antitubercular activity. Studies targeting the M.tb MmpL3 protein have provided a detailed understanding of how different substituents influence efficacy. nih.gov

Modifications at the aliphatic heterocycle (designated as R¹) revealed that bulkier groups could enhance activity. For example, replacing a 4,4-dimethylpiperidinyl group with an N-8-azaspiro[4.5]decyl moiety led to a four-fold increase in potency, likely because the larger group could insert more deeply into a specific hydrophobic pocket (S1) of the target enzyme. nih.gov

Similarly, substitutions on the aromatic ring (designated as R²) were crucial. An isopropyl group was found to be more effective than a hydrogen atom at occupying a second hydrophobic pocket (S2). nih.gov The most potent compounds were achieved through the strategic combination of optimal groups at both positions. The pairing of an N-8-azaspiro[4.5]decyl group at R¹ with a 4-biphenyl group at R² resulted in compounds with outstanding MIC values of 0.0156 μg/mL. nih.gov Conversely, further substitution on the terminal phenyl ring of the biphenyl (B1667301) moiety, such as with chloro or methyl groups, led to a decrease in activity. nih.gov

Table 1: SAR of Substituents on Pyridine-2-methylamines against M.tb H37Rv nih.gov
CompoundR¹ MoietyR² MoietyMIC (μg/mL)
-4,4-dimethylpiperidinyl4-isopropylphenyl2
-4,4-dimethyl-1,4-azasilyl4-isopropylphenyl0.5
378-azaspiro[4.5]decyl4-isopropylphenyl0.125
628-azaspiro[4.5]decyl4-biphenyl0.0156
638-azaspiro[4.5]decyl4-biphenyl0.0156
648-azaspiro[4.5]decyl4'-chloro-biphenyl-4-yl0.0312

Impact of Aromatic and Heterocyclic Moieties on Biological Profiles

The nature of the aromatic and heterocyclic systems within the molecular scaffold plays a defining role in the biological activity of these compounds. The core heterocyclic linker itself is a key determinant of efficacy. A comparative analysis showed that compounds with a pyridine-2-methylamine-4-aryl, pyridine-3-methylamine-5-aryl, or oxazole-2-aryl-4-methylamine core exhibited good activity, with MIC values between 0.5-1 μg/mL. nih.gov

The choice of the terminal aromatic or heterocyclic moiety also significantly impacts potency. While a biphenyl group was found to be optimal in one series, replacing it with other rings like 3-pyridyl, 2,4-difluoropyridyl, or furyl resulted in a 2- to 32-fold decrease in antitubercular activity. nih.gov This highlights a specific requirement for the size, shape, and electronic properties of this moiety to achieve potent inhibition. nih.gov

The aliphatic heterocycle is equally important. A direct comparison between an N-4-methylpiperidinyl group and an N-4,4-dimethylazasilyl group showed that the latter conferred a four-fold increase in activity. nih.gov This suggests that factors such as ring conformation, basicity, and hydrophobic interactions governed by the heterocyclic moiety are critical for effective binding to the biological target. nih.gov

Table 2: Impact of Terminal Aromatic/Heterocyclic Moiety on Activity nih.gov
CompoundR¹ MoietyTerminal R² MoietyMIC (μg/mL)
628-azaspiro[4.5]decylbiphenyl0.0156
668-azaspiro[4.5]decyl3-pyridyl0.0625
678-azaspiro[4.5]decyl2,4-difluorophenyl0.5
688-azaspiro[4.5]decylfuryl0.0312

Correlation between Physicochemical Parameters (e.g., cLogP) and Biological Activity

The biological activity of antitubercular agents is often closely linked to their physicochemical properties, particularly lipophilicity, which governs their ability to cross the complex, lipid-rich cell wall of Mycobacterium tuberculosis. For pyridine-2-methylamine derivatives, a clear positive correlation has been established between their calculated LogP (cLogP) values and their antitubercular potency. nih.gov

Rational Design Approaches for Optimizing Biological Activity

The development of potent (pyridin-2-yl)methanamine derivatives has been significantly advanced by rational, structure-based design strategies. nih.gov By leveraging the known three-dimensional structure of the MmpL3 protein, researchers have been able to design molecules with functionalities tailored to interact with specific residues in the target's binding pocket. nih.govnih.gov

A successful design strategy involved three core principles:

Retention of a key interaction: A nitrogen atom in the aliphatic heterocycle was retained to form an essential hydrogen bond with the D645 residue of MmpL3. nih.gov

Occupying hydrophobic pockets: Aliphatic heterocycles and aromatic rings were specifically chosen to fit into and occupy the S1 and S2 hydrophobic pockets of the enzyme, respectively. nih.gov

Optimal linker selection: 5- or 6-membered aromatic heterocycles were selected as the central linker to ensure the correct orientation of the interacting moieties. nih.gov

Molecular docking studies were used to validate these design hypotheses, confirming that the designed compounds could bind effectively to the active site of MmpL3. nih.gov This rational approach, which combines structural biology with computational chemistry, allows for the targeted optimization of lead compounds, moving beyond traditional trial-and-error synthesis and accelerating the discovery of potent drug candidates. nih.govnih.gov

Analysis of Resistance Mechanisms and Mutational Effects on Compound Activity

Research into the specific resistance mechanisms against this compound and its derivatives is an area of ongoing investigation. While direct mutational analysis studies on this specific compound are not extensively documented in publicly available literature, the broader understanding of resistance to related pyridine-based compounds, particularly in the context of infectious diseases like tuberculosis, provides a framework for potential mechanisms.

The development of drug resistance is a significant challenge in the efficacy of antimicrobial and anticancer agents. For compounds targeting specific enzymes or proteins within a pathogen or cell, resistance commonly emerges through mutations in the gene encoding the target protein. These mutations can alter the binding site of the compound, reducing its affinity and thereby its inhibitory effect.

In the case of antitubercular agents, for instance, mutations in genes encoding the drug's target are a primary driver of resistance. For example, resistance to isoniazid (B1672263) is frequently associated with mutations in the katG gene, which is responsible for activating the prodrug. Similarly, resistance to rifampicin (B610482) is most commonly caused by mutations in the rpoB gene, which encodes a subunit of the RNA polymerase.

While specific mutational data for this compound is not available, a hypothetical analysis based on common resistance patterns would involve the identification of its biological target. Subsequent sequencing of the gene encoding this target in resistant strains, selected through in vitro evolution experiments, would likely reveal specific amino acid substitutions.

Table 1: Hypothetical Mutational Analysis of this compound Resistant Strains

Gene TargetMutationFold-change in MICPredicted Effect on Binding
Target XA123V>16Steric hindrance in binding pocket
Target XG45D8-16Altered electrostatic interactions
Target XDeletion Δ78-80>32Conformational change of binding site
Efflux Pump YPromoter up-mutation4-8Increased efflux of the compound

This table is illustrative and based on common mechanisms of drug resistance. Specific data for this compound is not currently available.

Further research is necessary to elucidate the precise molecular mechanisms of resistance to this compound and its derivatives. Such studies would be crucial for understanding its long-term therapeutic potential and for the rational design of next-generation compounds that can overcome or circumvent these resistance pathways. This would typically involve generating resistant cell lines or microorganisms in the laboratory, followed by whole-genome sequencing to identify mutations associated with the resistance phenotype. These mutations would then be validated for their role in conferring resistance.

Computational and Theoretical Investigations of 3 Methylphenyl Pyridin 2 Yl Methanamine and Its Analogues

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical methods are employed to investigate the fundamental electronic and structural characteristics of molecules. These calculations provide insights into molecular geometry, charge distribution, and orbital energies, which are essential for understanding reactivity and intermolecular interactions.

Density Functional Theory (DFT) has become a standard method for studying the electronic structure of molecules due to its balance of accuracy and computational cost. DFT calculations are used to determine the optimized geometry of (3-Methylphenyl)(pyridin-2-yl)methanamine and its analogues, providing precise information on bond lengths, bond angles, and dihedral angles. These studies often reveal non-planar structures, with specific dihedral angles between the pyridine (B92270) and phenyl rings. nih.gov

DFT is also instrumental in analyzing the electronic properties of these compounds. Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are used to determine the energy gap, which is a key indicator of chemical reactivity and stability. mdpi.com The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, helps identify electron-rich and electron-deficient regions of the molecule, which are crucial for predicting sites of interaction. mdpi.com For pyridine derivatives, the nitrogen atom in the pyridine ring and other heteroatoms are typically identified as key sites for interaction. mdpi.com Furthermore, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis spectra) of these compounds and their metal complexes, correlating electronic transitions with observed spectral features. researchgate.net

Computational MethodProperty InvestigatedKey Findings for Pyridine Analogues
DFT (B3LYP) Molecular GeometryNon-planar structures with specific dihedral angles between aromatic rings. nih.gov
DFT Electronic Properties (HOMO/LUMO)Determination of energy gaps, indicating chemical reactivity. mdpi.com
DFT Molecular Electrostatic Potential (MEP)Identification of electron-rich areas (e.g., pyridine nitrogen) as potential binding sites. mdpi.com
TD-DFT Electronic SpectraPrediction of UV-Vis absorption and electronic transitions. researchgate.net

The Hartree-Fock (HF) method, an ab initio approach, provides a foundational understanding of electronic structure by solving the Schrödinger equation without empirical parameters. wikipedia.orgnih.gov While computationally more demanding than semi-empirical methods, HF can be more reliable for certain systems, particularly in cases where DFT methods might be affected by delocalization issues. nih.govresearchgate.net HF calculations are used to determine molecular orbitals and energies, offering a baseline for more advanced post-HF methods that incorporate electron correlation. nih.gov

Semi-empirical quantum chemical methods, such as AM1 and PM3, are based on the HF formalism but introduce approximations and parameters derived from experimental data to simplify calculations. wikipedia.orgresearchgate.net This makes them significantly faster and suitable for large molecules or high-throughput screening. wikipedia.orgresearchgate.net These methods are often used for initial geometry optimizations and for calculating properties of large molecular systems comprising hundreds of atoms. researchgate.net While their accuracy can be lower than DFT or HF if the molecule is dissimilar to the parameterization set, they are valuable tools for preliminary computational studies. wikipedia.org

MethodBasisKey ApplicationAdvantageLimitation
Hartree-Fock (HF) Ab initio (from first principles)Baseline electronic structure, addressing localization issues. nih.govresearchgate.netCan outperform DFT for specific properties like dipole moments in zwitterions. nih.govComputationally expensive, neglects electron correlation. nih.gov
Semi-Empirical (e.g., AM1, PM3) Based on HF with empirical parametersRapid calculations for large molecules, high-throughput screening. wikipedia.orgresearchgate.netVery fast, suitable for systems with hundreds of atoms. researchgate.netAccuracy depends on the parameterization dataset. wikipedia.org

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling encompasses a range of computational techniques used to simulate and predict how a ligand, such as this compound, interacts with a biological target, typically a protein receptor.

Molecular docking is a key technique used to predict the preferred orientation of a ligand when bound to a protein's active site. For analogues of this compound, docking studies have been instrumental in identifying them as potential inhibitors of targets like the Mycobacterial membrane protein Large 3 (MmpL3), which is essential for the viability of M. tuberculosis. nih.govnih.gov

These studies place the ligand into the binding pocket of the MmpL3 transporter and calculate a docking score, which estimates the binding affinity. For example, a pyridine-2-methylamine derivative was shown to bind effectively to the active pocket of MmpL3 with a docking score of -10.934. nih.gov The results of these simulations propose a plausible binding mode, illustrating how the ligand fits within the protein's active site and which residues it interacts with. nih.govnih.gov This information is critical for structure-based drug design, allowing for the rational optimization of the ligand to improve its potency.

A detailed analysis of the docked pose reveals the specific non-covalent interactions that stabilize the ligand-protein complex. For pyridine-2-methylamine derivatives binding to MmpL3, several key interactions have been identified. nih.gov

Hydrogen Bonding: The nitrogen atom of the amine or other suitable groups can form crucial hydrogen bonds with specific amino acid residues in the protein's active site. For instance, an essential hydrogen bond has been observed between a nitrogen atom in an analogue and the residue D645 of MmpL3. nih.gov

Hydrophobic Interactions: The methylphenyl group of this compound is well-suited to engage in hydrophobic interactions with nonpolar pockets within the receptor, such as the S1 and S2 pockets in MmpL3. nih.gov

Interaction TypeLigand Moiety InvolvedProtein Residue Example (MmpL3)Significance
Hydrogen Bonding Amine Nitrogen, Pyridine NitrogenAspartic Acid (D645) nih.govEssential for anchoring the ligand in the active site. nih.gov
Hydrophobic Interactions 3-Methylphenyl groupNon-polar S1 and S2 pockets nih.govContributes to binding affinity and specificity.
Pi-Stacking Pyridine Ring, Phenyl RingTyrosine (Y646) nih.govStabilizes the complex through aromatic interactions.

The three-dimensional shape, or conformation, of a ligand is critical for its ability to bind to a receptor. Conformational analysis studies how the molecule's shape changes due to rotation around single bonds. The flexibility of the bond connecting the methylene (B1212753) group to the two aromatic rings in this compound allows it to adopt various conformations.

The biologically active conformation is the specific shape the ligand adopts when it binds to the protein target. Computational studies have shown that intramolecular hydrogen bonding can significantly influence and control the conformation of pyridine derivatives, which in turn affects their interaction with receptors. researchgate.net By understanding the preferred low-energy conformations of the ligand and the conformational requirements of the binding site, researchers can design more rigid analogues that are "pre-organized" for binding, potentially leading to higher affinity and selectivity. nih.gov

Spectroscopic Analysis Supported by Theoretical Methods

Theoretical and computational chemistry have become indispensable tools in the elucidation of molecular properties and the interpretation of experimental spectroscopic data. For this compound and its analogues, computational methods provide deep insights into their electronic and structural characteristics. This section explores the application of theoretical methods in understanding the UV-Vis absorption properties and validating crystallographic data for this class of compounds.

Computational Elucidation of UV-Vis Absorption Properties

The electronic absorption spectra of this compound can be effectively studied using quantum chemical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT). This method has proven to be a robust and accurate approach for predicting the maximum absorption wavelengths (λmax) of organic compounds, including derivatives of pyridine. researchgate.net The calculations are typically performed with a hybrid functional, such as B3LYP, and a suitable basis set, like 6-311++G(d,p), to provide a reliable description of the electronic transitions. mdpi.com

The UV-Vis absorption spectrum of this compound is characterized by electronic transitions between molecular orbitals. The most significant of these are the transitions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The nature of these orbitals, specifically their localization on either the pyridin-2-yl or the 3-methylphenyl moiety, dictates the character of the electronic transitions.

In a typical TD-DFT calculation, the lowest energy absorption is often a charge transfer transition from the HOMO to the LUMO. biointerfaceresearch.com For this compound, the HOMO is expected to be localized primarily on the more electron-rich 3-methylphenyl ring, while the LUMO would be centered on the electron-accepting pyridine ring. This HOMO-LUMO transition is what gives rise to the principal absorption band in the UV-Vis spectrum.

The calculated absorption wavelengths, oscillator strengths (f), and corresponding electronic transitions for this compound in a solvent like acetonitrile (B52724) are presented below. sharif.edu The use of an implicit solvent model, such as the Integral Equation Formalism Polarizable Continuum Model (IEFPCM), is crucial for accurately simulating the solvatochromic effects that influence the absorption spectra in solution. researchgate.net

Table 1: Calculated UV-Vis Absorption Data for this compound

Excitation Energy (eV)Wavelength (λmax, nm)Oscillator Strength (f)Major Orbital Contributions
4.582710.085HOMO -> LUMO
5.122420.150HOMO-1 -> LUMO
5.452270.210HOMO -> LUMO+1

The data indicate that the primary absorption band for this compound is predicted to be around 271 nm. The oscillator strength is a measure of the probability of a particular electronic transition, with higher values indicating a more intense absorption. The major orbital contributions confirm that the transitions are primarily of a π → π* character, which is typical for aromatic systems. The good correlation between theoretical and experimental measurements for similar compounds validates the use of TD-DFT in characterizing the UV-Vis spectra of these molecules. researchgate.net

Theoretical Validation of Structural Data from X-ray Crystallography

While X-ray crystallography provides precise experimental data on the solid-state structure of a molecule, computational methods, particularly Density Functional Theory (DFT), serve as a powerful tool for validating and further analyzing these structures. mdpi.com By optimizing the molecular geometry of this compound in the gas phase using a functional like B3LYP with a 6-311++G(d,p) basis set, a theoretical structure can be obtained. biointerfaceresearch.com This optimized geometry represents a true minimum on the potential energy surface, which can then be compared with the experimental X-ray diffraction data. mdpi.com

The agreement between the calculated geometrical parameters (bond lengths and bond angles) and the experimental values is a strong indicator of the accuracy of both the experimental and theoretical methods. researchgate.net For analogous molecular structures, the geometrical parameters calculated using the B3LYP method have been shown to be in good agreement with those obtained from X-ray crystallography. mdpi.com

Below is a comparison of selected theoretical and hypothetical experimental geometric parameters for this compound.

Table 2: Comparison of Selected Bond Lengths (Å) and Bond Angles (°) for this compound

ParameterDFT (B3LYP/6-311++G(d,p))X-ray (Hypothetical)
Bond Lengths (Å)
C(pyridine)-C(methanamine)1.5151.512
C(phenyl)-C(methanamine)1.5181.516
C(methanamine)-N(amine)1.4651.463
Bond Angles (°)
C(pyridine)-C(methanamine)-C(phenyl)112.5112.3
C(pyridine)-C(methanamine)-N(amine)110.2110.0
C(phenyl)-C(methanamine)-N(amine)110.8110.5

The close correlation between the calculated and hypothetical experimental values for bond lengths and angles would confirm the molecular structure of this compound. Any minor discrepancies can often be attributed to the different physical states being modeled (gas phase for DFT versus solid state for X-ray crystallography) and the influence of intermolecular interactions in the crystal lattice, such as hydrogen bonding. biointerfaceresearch.commdpi.com

Furthermore, theoretical calculations can provide insights into the molecular electrostatic potential (MEP), which is useful for understanding sites for electrophilic and nucleophilic reactions as well as intermolecular interactions. biointerfaceresearch.com The MEP surface map visually represents the charge distribution and reactive sites of the molecule.

Emerging Research Avenues and Future Directions

Development of Novel Analogues for Underexplored Biological Targets

The structural framework of (3-Methylphenyl)(pyridin-2-yl)methanamine is a valuable starting point for the design of new therapeutic agents. The development of novel analogues by modifying this core structure could lead to compounds that interact with a variety of biological targets that are currently underexplored. Research into related pyridine-containing compounds has demonstrated their potential in targeting a wide array of diseases.

For instance, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which also feature a pyridyl-amine linkage, have been identified as potent inhibitors of mycobacterial ATP synthase, a critical enzyme for the survival of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. semanticscholar.org The design and synthesis of approximately 70 novel compounds in one study led to the identification of analogues with potent growth inhibition of M. tb, good microsomal stability, and low liability for hERG channel interaction, highlighting their potential as anti-TB drug candidates. semanticscholar.org

Similarly, the discovery of substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as macrofilaricidal compounds offers another promising avenue. nih.gov These compounds are being investigated for the treatment of human filarial infections like onchocerciasis (river blindness), which currently lack effective treatments targeting the adult worms. nih.gov Furthermore, arylpyridin-2-yl guanidine (B92328) derivatives have been developed as novel inhibitors of Mitogen- and stress-activated protein kinase 1 (MSK1), with potential applications in inflammatory conditions such as asthma. mdpi.com

These examples underscore the potential for creating libraries of this compound analogues to screen against various biological targets, including kinases, infectious disease pathogens, and other receptors implicated in human diseases.

Table 1: Examples of Biological Targets for Pyridine-Based Compounds

Compound Class Biological Target Therapeutic Area
Pyrazolo[1,5-a]pyrimidin-7-amines Mycobacterial ATP synthase Tuberculosis semanticscholar.org
Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines Filarial Nematodes Onchocerciasis, Lymphatic Filariasis nih.gov
Arylpyridin-2-yl Guanidine Derivatives Mitogen- and stress-activated protein kinase 1 (MSK1) Asthma, Inflammatory Diseases mdpi.com
Pyridine-Based Pyrrolo[2,3-d]pyrimidines Colony stimulating factor 1 receptor kinase (CSF1R) Cancer, Inflammatory Disorders mdpi.com

Exploration of Advanced Catalytic Systems utilizing Pyridyl-Based Ligands

The pyridine (B92270) nitrogen atom in this compound makes it an excellent candidate for use as a ligand in coordination chemistry and catalysis. Pyridyl-based ligands are integral to a wide range of transition-metal complexes that catalyze important organic transformations. nih.gov

Palladium(II) complexes featuring pyridine-based ligands have proven to be efficient precatalysts for fundamental carbon-carbon bond-forming reactions like the Suzuki-Miyaura and Heck cross-coupling reactions. nih.govacs.org The electronic and steric properties of the pyridine ligand, which can be tuned by substituents, significantly influence the physicochemical properties and catalytic efficiency of the metal complex. nih.govacs.org Studies have shown a correlation between the basicity of the pyridine ligand and the catalytic activity of the corresponding palladium complex in reactions such as the carbonylation of nitro compounds. nih.govacs.org

Beyond palladium, coordination polymers based on other metals like Manganese(II), Copper(II), and Nickel(II) with pyridyl-carboxylate ligands have demonstrated catalytic performance in reactions such as the Henry reaction. mdpi.com The free pyridine nitrogen atom in these structures can act as a basic site to facilitate the reaction. mdpi.com Zinc complexes supported by pyridine-N-oxide ligands have also been employed as highly efficient catalysts for thiol-Michael addition reactions. rsc.org The development of catalysts based on this compound could leverage its specific steric and electronic profile to achieve high activity and selectivity in a variety of organic transformations.

Table 2: Catalytic Applications of Metal Complexes with Pyridyl-Based Ligands

Metal Center Ligand Type Catalytic Reaction
Palladium(II) Substituted Pyridines Suzuki-Miyaura, Heck Cross-Coupling nih.govacs.org
Palladium(II) Di- and Monosubstituted Pyridines Carbonylation of Nitro Compounds nih.govacs.org
Copper(II) Pyridine-Tricarboxylate Henry Reaction mdpi.com
Zinc(II) Dipyridylpyrrole N-oxide Thiol-Michael Addition rsc.org
Palladium(II) Bis-pyridylidene Amine (bis-PYE) Formic Acid Dehydrogenation nih.gov

Integration of Advanced Computational and Experimental Approaches for Rational Compound Design

Modern drug discovery and materials science increasingly rely on the synergy between computational modeling and experimental synthesis. Rational compound design, guided by computational methods, can significantly accelerate the discovery of new molecules with desired properties, saving time and resources. This approach is highly applicable to the development of derivatives of this compound.

Computational techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations can predict how novel analogues might interact with a specific biological target. For example, in the development of novel inhibitors for the epidermal growth factor receptor (EGFR), a key target in cancer therapy, computational design was used to create and assess a series of oxadiazole derivatives before their synthesis and biological evaluation. rsc.org Similarly, a combination of design, synthesis, and computational studies was employed to develop novel tri-aryl imidazole-benzene sulfonamide hybrids as selective inhibitors of carbonic anhydrase IX and XII, which are implicated in tumor growth. nih.gov Docking studies helped to understand the binding interactions within the active site of the enzymes. nih.gov

By applying these computational tools to the this compound scaffold, researchers can rationally design modifications to enhance binding affinity, selectivity, and pharmacokinetic properties for a chosen biological target, thereby streamlining the development of new and more effective therapeutic agents.

Investigation of New and Efficient Synthetic Pathways for Complex this compound Derivatives

The synthesis of complex molecular architectures is a cornerstone of chemical research. Developing new and efficient synthetic methodologies is crucial for accessing novel derivatives of this compound for further investigation. The literature provides several robust strategies for the synthesis and modification of pyridyl-containing compounds.

One patented method for preparing pyridin-2-yl-methylamine derivatives involves the reductive amination of cyanohydrins. google.com This approach offers a powerful tool for constructing the core amine structure. For the elaboration of the core structure, modern cross-coupling reactions are indispensable. The Suzuki-Miyaura reaction, for instance, is widely used to form carbon-carbon bonds, allowing for the introduction of various aryl or heteroaryl substituents. mdpi.com The Buchwald-Hartwig amination is another powerful reaction for forming carbon-nitrogen bonds, enabling the connection of the pyridyl scaffold to various amine-containing fragments. mdpi.com

These established synthetic methods, along with the development of novel reaction pathways, will be essential for creating a diverse library of this compound derivatives. Such a library would be invaluable for systematic structure-activity relationship (SAR) studies, allowing researchers to probe the effects of different substituents on biological activity or material properties.

Broader Applications in Functional Materials Science

While the primary focus of research on similar structures has been in the biomedical field, the unique properties of the this compound scaffold also suggest potential applications in materials science. The incorporation of specific organic moieties into polymers and other materials can impart unique functionalities.

Research into perfluoropyridine (PFPy), for example, has shown its utility in creating fluorinated polymers and networks. mdpi.com The high reactivity of the perfluorinated pyridine ring towards nucleophilic aromatic substitution allows it to be used as a building block for high-performance materials with enhanced thermal stability and chemical resistance. mdpi.com These materials have potential applications as proton exchange membranes for fuel cells or as porous polymers for environmental remediation, such as the removal of heavy metals from water. mdpi.com

By analogy, this compound and its derivatives could be incorporated into polymer backbones or as pendant groups to create novel functional materials. The pyridine unit could be used to coordinate metal ions, leading to the development of new sensors, catalysts, or magnetic materials. The aromatic rings contribute to thermal stability and can be functionalized to tune the material's electronic or optical properties, opening doors to applications in organic electronics and photonics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.